3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
The compound 3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolopyrimidine derivative characterized by:
- A triazolo[4,5-d]pyrimidine core, which is a bicyclic heteroaromatic system with three nitrogen atoms.
- A (3-fluorobenzyl)sulfanyl group at position 7, which may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5S/c18-12-4-6-14(7-5-12)24-16-15(22-23-24)17(21-10-20-16)25-9-11-2-1-3-13(19)8-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJLXKHTIBMFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorophenylhydrazine and 3-fluorobenzyl isothiocyanate under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate product with a suitable thiol reagent, such as 3-fluorobenzyl mercaptan, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced fluorophenyl derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and sulfanyl groups play a crucial role in its binding affinity and specificity. The triazolopyrimidine core may interact with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Key Insights :
Key Insights :
Key Insights :
- Fluorine atoms in the target compound may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
- The triazolo[4,5-d]pyrimidine core is less commonly modified at position 7 than [1,2,4]triazolo[1,5-a]pyrimidine derivatives, suggesting unique reactivity patterns .
Biological Activity
The compound 3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in treating various diseases, particularly cancer and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.39 g/mol. The structure features a triazole ring fused with a pyrimidine core, which is known for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.39 g/mol |
| IUPAC Name | This compound |
The biological activity of triazolopyrimidines often involves their interaction with various biological targets, including enzymes and receptors. This compound may exhibit its effects through:
- Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
- Modulation of enzyme activity : Targeting specific enzymes involved in cell proliferation and survival.
- Antimicrobial properties : Potentially affecting bacterial and fungal cell membranes.
Antitumor Activity
Recent studies have highlighted the antitumor properties of triazolopyrimidine derivatives. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines:
- IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 17.83 μM to 20.97 μM against breast cancer cell lines (MDA-MB-231 and MCF-7), indicating significant antiproliferative effects compared to standard treatments like Cisplatin .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 17.83 | |
| Compound B | MCF-7 | 19.73 | |
| Cisplatin | MDA-MB-231 | ~30 |
Antimicrobial Activity
Triazolopyrimidine derivatives are also noted for their antimicrobial activities. The presence of fluorinated phenyl groups may enhance lipophilicity and membrane penetration, improving efficacy against microbial pathogens.
Antiparasitic Activity
Research into triazolopyrimidines has revealed potent antitrypanosomal activity. For example, modifications to the triazole ring can lead to compounds with EC50 values as low as 20 nM against Trypanosoma cruzi, the causative agent of Chagas disease .
Case Studies and Research Findings
- Anticancer Studies : A recent study synthesized various triazolopyrimidine derivatives and evaluated their anticancer activity using the MTT assay. The most potent compounds exhibited significantly lower IC50 values than traditional chemotherapeutics, suggesting that further structural optimization could yield even more effective agents .
- Antimicrobial Evaluation : In vitro tests against a panel of bacterial strains showed that certain derivatives inhibited growth effectively, with zones of inhibition comparable to established antibiotics .
- Mechanistic Insights : Docking studies have suggested that the compound may interact with specific protein targets involved in cancer cell survival pathways, providing insights into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
